molecular formula C10H6BrNO2 B13123306 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

Cat. No.: B13123306
M. Wt: 252.06 g/mol
InChI Key: GDSQAEOIZSWLEJ-UHFFFAOYSA-N
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Description

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and an aldehyde group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-oxo-1,2-dihydroquinoline-4-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of enzyme activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
  • 8-Bromo-2-oxo-1,2-dihydroquinoline-4-methanol

Uniqueness

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

8-bromo-2-oxo-1H-quinoline-4-carbaldehyde

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7-6(5-13)4-9(14)12-10(7)8/h1-5H,(H,12,14)

InChI Key

GDSQAEOIZSWLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2C=O

Origin of Product

United States

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